N-[2-[4-(2-methylpropoxy)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Description
N-[2-[4-(2-methylpropoxy)phenyl]ethyl]-2-azabicyclo[221]heptane-2-sulfonamide is a complex organic compound featuring a bicyclic structure
Properties
IUPAC Name |
N-[2-[4-(2-methylpropoxy)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-14(2)13-23-18-7-4-15(5-8-18)9-10-19-24(21,22)20-12-16-3-6-17(20)11-16/h4-5,7-8,14,16-17,19H,3,6,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPADDGGSSAFZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CCNS(=O)(=O)N2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-methylpropoxy)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold . This reaction is performed under mild conditions, making it operationally simple and efficient.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2-methylpropoxy)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogenating agents, nucleophiles like sodium azide (NaN₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-[4-(2-methylpropoxy)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving chemokine receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by acting as a selective antagonist for chemokine receptors, particularly CXCR2 . By binding to these receptors, it inhibits the signaling pathways that are involved in processes such as inflammation and cancer metastasis. This blockade can prevent the recruitment of immune cells to sites of inflammation or tumor growth, thereby reducing disease progression.
Comparison with Similar Compounds
Similar Compounds
AZD5069: Another CXCR2 antagonist currently in clinical trials for cancer treatment.
Danirixin: A CXCR2 antagonist investigated for its potential in treating respiratory diseases.
Reparixin: A CXCR1/2 antagonist used in clinical trials for various inflammatory conditions.
Uniqueness
N-[2-[4-(2-methylpropoxy)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide is unique due to its specific bicyclic structure, which provides high selectivity and stability . This structural feature allows it to effectively inhibit CXCR2 with minimal off-target effects, making it a promising candidate for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
